molecular formula C4H5ClO B14462702 1-Chloro-3-methoxyprop-1-yne CAS No. 73399-98-1

1-Chloro-3-methoxyprop-1-yne

Cat. No.: B14462702
CAS No.: 73399-98-1
M. Wt: 104.53 g/mol
InChI Key: JSJPEDYUHDYVCT-UHFFFAOYSA-N
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Description

1-Chloro-3-methoxyprop-1-yne is a chemical compound with the molecular formula C₄H₅ClO and a molecular weight of 104.54 g/mol. It features a terminal alkyne group and a chloroether functionality within its molecular structure. This unique combination makes it a potential bifunctional building block in organic synthesis. Researchers can leverage this compound as a versatile intermediate for constructing more complex molecular architectures. Its primary value in research likely lies in its application in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, to form 1,2,3-triazoles. The chloro group also allows for further functionalization through nucleophilic substitution reactions, enabling the creation of various ether or amine-linked derivatives. The compound is intended for research purposes only and is not approved for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73399-98-1

Molecular Formula

C4H5ClO

Molecular Weight

104.53 g/mol

IUPAC Name

1-chloro-3-methoxyprop-1-yne

InChI

InChI=1S/C4H5ClO/c1-6-4-2-3-5/h4H2,1H3

InChI Key

JSJPEDYUHDYVCT-UHFFFAOYSA-N

Canonical SMILES

COCC#CCl

Origin of Product

United States

Ii. Synthetic Methodologies and Precursor Chemistry of 1 Chloro 3 Methoxyprop 1 Yne

Synthesis of 1-Chloro-3-methoxyprop-1-yne

Specific, documented laboratory synthesis methods for this compound are absent from the reviewed scientific literature. However, general principles of organic synthesis allow for postulation of potential synthetic routes. One could envision the synthesis starting from 3-methoxyprop-1-yne, a commercially available terminal alkyne. xmu.edu.cn Chlorination of the acetylenic proton could potentially be achieved using a suitable chlorinating agent, though specific conditions and yields for this transformation are not reported.

Chemical Reactions of this compound

There is a lack of documented chemical reactions specifically involving this compound. The reactivity of this compound would be dictated by the presence of the chloroalkyne and methoxy (B1213986) functional groups. Chloroalkynes are known to participate in various organic reactions, including cross-coupling reactions and additions to the triple bond. wiley.com The methoxy group is generally stable but can influence the reactivity of the molecule. wikipedia.org For instance, the reaction of the isomeric compound, 1-(chloromethoxy)prop-2-yne, with thioacetamide (B46855) and thioureas has been reported to yield imidothioates.

Iv. Advanced Applications and Derivative Synthesis of 1 Chloro 3 Methoxyprop 1 Yne

Synthesis of Heterocyclic Compounds

A primary application of this compound is in the construction of heterocyclic systems. As discussed, its participation in Diels-Alder and 1,3-dipolar cycloaddition reactions provides access to various carbo- and heterocyclic scaffolds. chim.itmolaid.com The synthesis of imidothioates from the related 1-(chloromethoxy)prop-2-yne, which are intermediates for thiazole (B1198619) derivatives, further illustrates the utility of such propargyl compounds in heterocycle synthesis. researchgate.net

Introduction of Functionalized Propargyl Moieties

Through cross-coupling reactions like the Sonogashira coupling, 1-chloro-3-methoxyprop-1-yne can be used to introduce the functionalized methoxypropynyl group into various organic frameworks. core.ac.ukrsc.org This moiety can then be further elaborated, making it a useful building block in multi-step syntheses.

Development of Novel Stereoselective Transformations

The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the precise construction of chiral molecules. For derivatives of this compound, significant progress is being made in achieving high levels of stereocontrol.

Recent studies have demonstrated the potential of copper(I)-catalyzed three-component reactions involving terminal alkynes, diazoesters, and aldehydes to produce (E)-α-alkynyl-α,β-unsaturated esters with excellent stereoselectivity. researchgate.net This methodology offers a pathway to synthesize chiral building blocks from precursors related to this compound. Furthermore, diastereoselective additions of functionalized organolithium compounds to N-tert-butanesulfinyl aldimines have been employed to create δ- and ε-amino ketone derivatives, which are precursors to important piperidine (B6355638) alkaloids like (+)- and (-)-isosolenopsin A. mdpi.com

Future work in this area will likely focus on expanding the scope of these stereoselective transformations, employing new catalytic systems, and applying these methods to the synthesis of increasingly complex and biologically active molecules. The ability to control the spatial arrangement of atoms is crucial for the development of new pharmaceuticals and materials.

Green Chemistry Approaches to Synthesis and Reactions

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. For this compound, this translates to developing more sustainable synthetic methods and reaction conditions.

One promising avenue is the use of phase transfer catalysis in the synthesis of related compounds like 1-chloro-3-methoxypropane. This method has been shown to shorten reaction times, lower reaction temperatures, and increase yields compared to traditional approaches. google.com Another key area is the development of catalytic systems that are efficient and recyclable. For instance, research into base-catalyzed silylation of terminal alkynes avoids the need for transition-metal catalysts, offering a milder and more environmentally benign process. google.com

Future research will likely focus on the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient processes such as photochemical activation. The integration of these green chemistry principles will be essential for the sustainable production and application of this compound and its derivatives.

Integration into Continuous Flow Chemistry Systems

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and process control. The integration of reactions involving this compound into continuous flow systems is an emerging area with significant potential.

Flow chemistry has been successfully applied to streamline multi-step syntheses, such as the production of pharmaceutically relevant compounds. For example, the synthesis of Boscalid, which involves a Suzuki-Miyaura cross-coupling reaction, has been adapted to a continuous-flow technique, demonstrating the feasibility of this approach for complex transformations. chim.it The precise control over reaction parameters in flow systems can lead to higher yields and selectivities.

Researchers are expected to explore the use of this compound in multi-step, continuous flow syntheses of complex molecular scaffolds. This could involve integrating purification and analysis steps into a single, automated process, leading to more efficient and cost-effective manufacturing of fine chemicals and pharmaceuticals.

Exploration of Unconventional Reactivity Modes

The unique electronic properties of the triple bond in this compound make it a versatile substrate for exploring unconventional reactivity. Researchers are investigating novel cycloaddition reactions and metal-catalyzed transformations that go beyond traditional synthetic methods.

For instance, Rh(I)-catalyzed intramolecular [3+2] cycloaddition reactions of 1-yne-vinylcyclopropanes have been developed to synthesize complex bicyclic structures. pku.edu.cn These reactions showcase the ability of the alkyne moiety to participate in unique bond-forming events. Additionally, the electrophilic nature of related alkynes has been exploited in [2+2] cycloaddition reactions with enol ethers to form cyclobutene (B1205218) derivatives. researchgate.net

Future investigations will likely delve into previously unexplored reaction pathways, such as novel pericyclic reactions and transition-metal mediated oxygen atom transfer reactions. xmu.edu.cnyoutube.com Understanding and harnessing these unconventional reactivity modes will expand the synthetic utility of this compound and lead to the discovery of new molecular entities.

Design of Next-Generation Molecular Scaffolds with Enhanced Functionality

This compound serves as a valuable building block for the construction of novel molecular scaffolds with tailored properties. Its reactivity allows for the introduction of diverse functional groups, leading to the creation of next-generation materials and therapeutic agents.

The alkyne group is a key functional handle for participating in powerful bond-forming reactions like the Sonogashira coupling and [3+2] dipolar cycloadditions. acs.org These reactions have been utilized to synthesize complex heterocyclic systems, such as pyrazolo[1,5-a]pyridines, which are of interest in medicinal chemistry. acs.org Furthermore, derivatives of this compound have been incorporated into the synthesis of phthalocyanines, which have applications in materials science. core.ac.uk

The future in this domain lies in the rational design of complex molecules with specific functions. By strategically incorporating the this compound motif, chemists can access a wide range of molecular architectures with potential applications in drug discovery, organic electronics, and catalysis.

Compound Names Table

Physical and Chemical Properties Table

PropertyValue
IUPAC Name 1-Chloro-3-methoxyprop-1-yne
CAS Number 73399-98-1 chem960.com
Molecular Formula C₄H₅ClO
Molecular Weight 104.53 g/mol
Appearance Expected to be a liquid
Boiling Point Estimated based on precursor (3-methoxyprop-1-yne boils at 61-62 °C) tandfonline.com
Density Estimated based on precursor (3-methoxyprop-1-yne density is ~0.83 g/mL) tandfonline.com

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